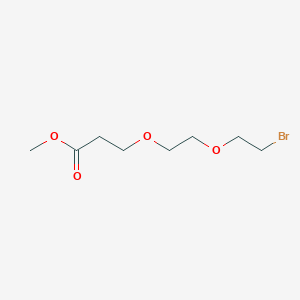
Bromo-PEG2-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG2-methyl ester is synthesized through a series of chemical reactions involving the introduction of a bromide group and a methyl ester group to a PEG backbone. The bromide group is typically introduced via nucleophilic substitution reactions, where a suitable leaving group (such as a tosylate or mesylate) is replaced by a bromide ion. The methyl ester group is introduced through esterification reactions involving methanol and an appropriate carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as purification through column chromatography and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG2-methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a good leaving group, allowing for nucleophilic substitution reactions with nucleophiles such as thiols, amines, and alcohols
Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols. .
Hydrolysis: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under aqueous conditions
Major Products:
Scientific Research Applications
Chemistry: Bromo-PEG2-methyl ester is widely used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates. Its hydrophilic PEG backbone enhances the solubility and stability of the resulting compounds .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEGylation process improves the pharmacokinetics and reduces the immunogenicity of therapeutic proteins .
Medicine: In medicine, this compound is utilized in the development of PEGylated drugs, which have improved solubility, stability, and reduced clearance rates. This enhances the therapeutic efficacy and reduces the dosing frequency of the drugs .
Industry: In industrial applications, this compound is used in the production of various PEGylated materials, including hydrogels, nanoparticles, and surface coatings. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Bromo-PEG2-methyl ester involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile. This allows for the attachment of various functional groups to the PEG backbone, enhancing the solubility, stability, and bioavailability of the resulting compounds . The PEGylation process also reduces the immunogenicity and prolongs the circulation time of therapeutic proteins and peptides .
Comparison with Similar Compounds
- Bromo-PEG1-methyl ester
- Bromo-PEG3-methyl ester
- Bromo-PEG4-methyl ester
- Bromo-PEG5-methyl ester
Comparison: Bromo-PEG2-methyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG derivatives like Bromo-PEG1-methyl ester, this compound offers better solubility and reduced aggregation. Compared to longer PEG derivatives like Bromo-PEG4-methyl ester, it provides better stability and reduced steric hindrance .
Properties
Molecular Formula |
C8H15BrO4 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 3-[2-(2-bromoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C8H15BrO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7H2,1H3 |
InChI Key |
SWKXLOXDFAALFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















